molecular formula C7H8N2O B13677039 N-(6-Methyl-3-pyridyl)formamide

N-(6-Methyl-3-pyridyl)formamide

Cat. No.: B13677039
M. Wt: 136.15 g/mol
InChI Key: DNTXOAFQFUFLIN-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Pyridine (B92270) Derivatives

Pyridine and its derivatives are fundamental building blocks in organic chemistry, renowned for their presence in a vast array of natural products, pharmaceuticals, and agrochemicals. The pyridine ring, a six-membered heterocycle containing one nitrogen atom, imparts unique properties to molecules, including modulated basicity, water solubility, and the ability to form hydrogen bonds. chemicalbook.com These characteristics make pyridine scaffolds highly sought after in drug discovery and materials science. They are integral to the structure of numerous drugs, from anti-inflammatory agents to anticancer therapies. chiralen.com The versatility of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules for specific biological targets or material applications.

Significance of Formamide (B127407) Functional Groups in Organic Chemistry and Materials Science

The formamide functional group (–NHCHO) is the simplest amide and serves as a crucial synthon in organic synthesis. Formamides are widely used as intermediates for producing fungicides, pharmaceuticals, and other specialized chemicals. nih.gov They are precursors for the synthesis of isocyanides, formamidines, and nitriles. nih.gov The formyl group can also act as a protecting group for amines during multi-step syntheses, which can be removed under mild conditions. nih.gov In synthetic chemistry, formylation—the introduction of a formyl group—is a key reaction, and reagents like formic acid or dimethylformamide (in the Vilsmeier-Haack reaction) are commonly employed. wikipedia.org Beyond their role as intermediates, formamides themselves can be highly polar solvents and have applications in materials science, for instance, as stabilizers in gel electrophoresis and in the preparation of polymer nanofilms. nih.gov

Overview of Current Research Trajectories and Gaps for N-(6-Methyl-3-pyridyl)formamide

Despite its commercial availability, this compound remains a sparsely studied compound within the scientific literature. A significant gap exists in the form of detailed, published research on its synthesis, characterization, and reactivity. While general methods for the formylation of aminopyridines are well-documented, specific procedures optimized for this particular molecule are not readily found in peer-reviewed journals. nih.govrsc.orgelectronicsandbooks.com

The primary research trajectory for a compound like this compound would logically involve its use as a chemical intermediate. Its precursor, 5-amino-2-methylpyridine, is a known building block for more complex heterocyclic systems, such as imidazo[1,2-a]pyridines, which are of interest in medicinal chemistry. amazonaws.com It is plausible that this compound could serve as a key intermediate in the synthesis of novel pharmaceutical or agrochemical candidates, a potential application that remains largely unexplored. The lack of comprehensive spectroscopic data (e.g., NMR, IR, Mass Spectrometry) in the public domain represents a major gap that hinders its adoption in synthetic campaigns.

Properties of Precursor: 5-Amino-2-methylpyridine

PropertyValue
Synonym5-Amino-2-picoline tcichemicals.com
CAS Number3430-14-6 tcichemicals.com
Molecular FormulaC₆H₈N₂
Purity>98.0% (GC) tcichemicals.com
AppearanceLight yellow to Brown powder/crystal tcichemicals.com
Melting Point93.0 to 97.0 °C tcichemicals.com

Rationale for Comprehensive Investigation of its Chemical Behavior and Utility

There is a strong rationale for a more thorough investigation into the chemical properties and synthetic utility of this compound. The molecule uniquely combines two high-value chemical motifs: the 6-methylpyridine core and the formamide functional group. This combination suggests several avenues for its application:

As a Versatile Building Block: The formamide group can be readily converted into other functional groups, such as an isocyanide, which is a powerful tool for constructing complex heterocyclic scaffolds through multicomponent reactions.

In Medicinal Chemistry: Pyridine derivatives are ubiquitous in pharmaceuticals. google.comgoogle.com The systematic synthesis and screening of novel derivatives starting from this compound could lead to the discovery of new bioactive compounds.

In Agrochemicals: The pyridine ring is also a common feature in modern pesticides. Exploring the derivatives of this compound could yield new candidates for crop protection.

In Materials Science: The polar nature of the formamide group combined with the aromatic pyridine ring could be exploited in the design of novel organic materials with specific electronic or self-assembly properties.

A foundational study detailing an efficient synthesis of this compound, for instance, through the direct formylation of 5-amino-2-methylpyridine, along with complete spectroscopic characterization, would be the first step. nih.govgoogle.com Such work would fill a notable gap in the chemical literature and provide the necessary data for other researchers to utilize this promising but under-explored molecule in advanced synthetic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

N-(6-methylpyridin-3-yl)formamide

InChI

InChI=1S/C7H8N2O/c1-6-2-3-7(4-8-6)9-5-10/h2-5H,1H3,(H,9,10)

InChI Key

DNTXOAFQFUFLIN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NC=O

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for N 6 Methyl 3 Pyridyl Formamide

Established and Emerging Synthetic Routes to N-(6-Methyl-3-pyridyl)formamide

The primary route to this compound involves the direct formylation of the corresponding aminopyridine precursor, 5-amino-2-methylpyridine. Various established and novel methods for formylating amines and their derivatives are applicable.

The most direct synthesis of this compound is achieved through the N-formylation of 5-amino-2-methylpyridine. A variety of formylating agents and reaction conditions can be employed for this transformation.

Commonly, acetic formic anhydride (B1165640) (AFA), generated in situ from formic acid and acetic anhydride, is a highly effective reagent for the N-formylation of amines, often providing near-quantitative yields in short reaction times. nih.gov The reaction typically proceeds by the nucleophilic attack of the amino group on the formyl carbon of the mixed anhydride.

Another prevalent method is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (e.g., formed from phosphorus oxychloride and dimethylformamide) to effect formylation. chemrxiv.orgchemrxiv.org Mechanistic studies suggest that for substrates with an ortho-methyl group, such as 3-amino-4-methylpyridines, the reaction can lead to more complex cyclization products like 3-formyl-6-azaindoles. chemrxiv.orgchemrxiv.org This proceeds through the formation of a pyridinium (B92312) salt, which activates the methyl group. chemrxiv.orgchemrxiv.org However, for 5-amino-2-methylpyridine, direct N-formylation is the expected primary pathway.

The mechanism of formylation using formic acid itself can be facilitated by catalysts. For instance, mechanochemical approaches using imidazole (B134444) as a promoter have shown success in the formylation of various anilines. beilstein-journals.org The reaction likely involves the activation of formic acid by the promoter. Transamidation, using formamide (B127407) as both the solvent and the formyl source, is another viable, particularly relevant in prebiotic chemistry contexts. acs.org This method has been shown to effectively N-formylate aminonitriles, and the mechanism involves direct transfer of the formyl group from the formamide solvent to the amine. acs.org

Electrochemical methods represent an emerging strategy for N-formylation. The electrochemical oxidation of methanol (B129727) in the presence of an amine, such as methylamine, can produce the corresponding formamide. acs.orgnih.gov The proposed mechanism involves the oxidation of methanol to formaldehyde (B43269), which then forms a hemiaminal intermediate with the amine. Subsequent oxidation of the hemiaminal leads to the formamide product. acs.orgnih.gov A competing pathway involves the formation of an isocyanide intermediate. acs.org

The table below summarizes various formylation reagents and their typical reaction conditions.

Formylating Agent/MethodReagentsTypical ConditionsRef
Acetic Formic AnhydrideFormic acid, Acetic anhydride-20 °C to room temperature nih.gov
Vilsmeier-HaackPOCl₃, DMFRoom temperature chemrxiv.org
Formic Acid (Catalytic)Formic acid, Catalyst (e.g., Imidazole)Solvent-free, mechanochemical milling or heating beilstein-journals.org
TransamidationFormamideHeating (e.g., 80-100 °C) acs.org
Electrochemical FormylationMethanol, Amine, ElectrolyteElectrolysis at a specific potential (e.g., 3.0 V) acs.org

Beyond the direct formylation of pre-existing aminopyridines, alternative strategies can construct the pyridyl-formamide scaffold from different precursors.

One innovative approach involves the direct synthesis of formamides from carbon dioxide and water under mild hydrothermal conditions, using nickel-iron nitride heterostructures as catalysts. acs.org While demonstrated for simple formamide, this route represents a sustainable pathway where lattice nitrogen from the catalyst is incorporated into the product. acs.org Adapting this for substituted pyridyl-formamides would be a significant advancement.

Another strategy involves the activation of N-vinyl or N-aryl amides with trifluoromethanesulfonic anhydride, followed by reaction with a π-nucleophile to construct the pyridine (B92270) ring in a single step. acs.org However, the use of formamides in this specific reaction is noted to be problematic due to their propensity to form isocyanides. acs.org

The synthesis of pyridyl-formamidines, which are structurally related to formamides, offers another potential pathway. Unsymmetrical pyridyl-formamidines can be synthesized in a one-step, solvent-free process. researchgate.net Subsequent hydrolysis of the formamidine (B1211174) could potentially yield the desired formamide, although this can be challenging and may require specific conditions to avoid decomposition. researchgate.net

Ring-closing metathesis (RCM) followed by oxidation and deprotection has been used to create substituted 3-hydroxypyridines and 3-aminopyridine (B143674) derivatives, demonstrating the versatility of modern synthetic methods in building pyridine rings. organic-chemistry.org Such multi-step sequences could conceivably be adapted to incorporate the necessary functionalities for forming this compound.

The table below outlines some alternative strategies for forming related structures.

StrategyKey TransformationPrecursorsCommentsRef
Catalytic CO₂ ConversionCO₂ fixation and C-N couplingCO₂, H₂O, Metal Nitride CatalystSustainable route, lattice nitrogen incorporation acs.org
Amide Activation/AnnulationAmide activation followed by cyclizationN-aryl/vinyl amides, π-nucleophilesDirect pyridine synthesis; formamides can be problematic acs.org
Formamidine SynthesisOne-step condensationAmine, Formylating agentForms formamidine which could be hydrolyzed researchgate.net
Ring-Closing MetathesisRCM/Oxidation/DeprotectionNitrogen-containing dienesBuilds the pyridine ring system organic-chemistry.org

Reaction Kinetics and Thermodynamics of Formation Reactions

Understanding the kinetics and thermodynamics of the formation of this compound is crucial for process optimization. While specific studies on this exact molecule are not prevalent, general principles from related amine formylation reactions provide valuable insights.

In many formylation reactions, the key step is the nucleophilic attack of the amine on the activated formylating agent. For reactions involving formic acid, the formation of an intermediate, such as ammonium (B1175870) formate (B1220265), is followed by a dehydration step to yield the formamide. acs.org This dehydration can often be the rate-limiting step, particularly at higher temperatures. acs.org

In the Vilsmeier-Haack reaction, the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) is rapid, and the subsequent attack by the aminopyridine is typically the crucial step in the formation of the N-formylated product. chemrxiv.org

For electrochemical synthesis, the process involves multiple steps, including the oxidation of methanol to formaldehyde and the formation of a hemiaminal intermediate. acs.orgnih.gov The rate can be influenced by the applied potential, amine concentration, and electrolyte composition. acs.orgnih.gov At low amine concentrations, the formation of the hemiaminal can be limiting, while at higher concentrations, other factors may dominate. acs.org

In the catalytic conversion of CO₂ to formamide, a proposed mechanism involves a five-membered ring closure as the rate-determining step. acs.org

The energy profiles for formylation reactions are significantly influenced by the presence of catalysts. Uncatalyzed reactions, such as the direct reaction of an amine with formic acid, generally have higher activation energy barriers corresponding to the dehydration of the ammonium formate intermediate.

Catalysts lower this activation energy. For example, in the CO₂ formylation with amines using copper-based cluster catalysts, the reaction proceeds through several intermediates including a carbamate (B1207046) and a silylformamide. researchgate.net Density functional theory (DFT) calculations of these systems show the Gibbs free energy changes at each step, highlighting the thermodynamic feasibility and identifying the highest energy transition states. researchgate.net

Similarly, acid or base promoters in traditional formylations serve to activate either the formylating agent or the amine, thereby providing a lower energy reaction pathway. Electrochemical approaches provide energy directly to drive the reaction, overcoming thermodynamic barriers, with the energy profile being dependent on the electrode potential. acs.org

Optimization Strategies for Enhanced Reaction Efficiency and Selectivity

Several strategies can be employed to enhance the reaction efficiency and selectivity in the synthesis of this compound.

Catalyst Selection: The choice of catalyst is paramount. For formic acid-based formylations, various catalysts have been reported, including thiamine (B1217682) hydrochloride and silica-supported perchloric acid, which can lead to rapid N-formylation under mild or solvent-free conditions. nih.gov In metal-catalyzed systems, the nature of the metal and its ligands can dramatically influence activity and selectivity. researchgate.net

Reaction Conditions: Optimization of parameters such as temperature, solvent, and reactant concentration is critical. For instance, in the formylation of amines with acetic formic anhydride, conducting the reaction at low temperatures (-20 °C) can enhance selectivity and yield. nih.gov In electrochemical synthesis, optimizing the applied potential and amine concentration is key to maximizing Faradaic efficiency for the desired formamide product. acs.orgnih.gov

Reagent Stoichiometry and Addition: The ratio of reactants can significantly affect the outcome. For example, when using hydrogen peroxide in a copper-catalyzed formylation, slow addition of the peroxide was found to be crucial for rapid product formation and to avoid decomposition. nih.gov

The table below lists optimization parameters and their potential impact on the synthesis.

ParameterStrategyExpected OutcomeRef
Catalyst Screening acid, base, or metal catalystsLower activation energy, increased reaction rate nih.govresearchgate.net
Temperature Lowering or raising temperature based on mechanismImproved selectivity, prevention of side reactions nih.gov
Solvent Use of polar, non-polar, or solvent-free conditionsEnhanced solubility, altered reaction pathway nih.gov
Concentration Varying amine and formylating agent concentrationsOptimized reaction rate, maximized Faradaic efficiency acs.orgnih.gov
Reagent Addition Slow or portion-wise addition of reactive speciesControl of exotherms, prevention of decomposition nih.gov

Solvent Effects on Reaction Yields and Purity

The choice of solvent can significantly impact the yield and purity of this compound. In the Vilsmeier-Haack reaction, polar aprotic solvents are generally preferred. Dichloromethane (DCM) is a common choice, facilitating the reaction while allowing for straightforward workup. chemrxiv.org The use of excess DMF as both a reagent and a solvent is also a common practice. chemrxiv.org

For formylation reactions using formic acid, the reaction can be conducted in a non-polar solvent like toluene (B28343) with azeotropic removal of water using a Dean-Stark apparatus to drive the equilibrium towards product formation. However, solvent-free conditions, where the amine and formic acid are heated together, have also been reported to give good to excellent yields for various formamides and represent a greener alternative. researchgate.net

The purity of the final product is often enhanced by the choice of solvent for crystallization. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and hexane, to remove unreacted starting materials and byproducts.

Table 1: Illustrative Solvent Effects on the Formylation of Aromatic Amines

SolventReaction TypeTypical Yield (%)Purity Considerations
Dichloromethane (DCM)Vilsmeier-HaackHighGood, facilitates easy workup.
N,N-Dimethylformamide (DMF)Vilsmeier-HaackHighCan act as both solvent and reagent.
TolueneFormic Acid (azeotropic)Good to HighEffective water removal drives the reaction.
Solvent-freeFormic AcidGood to ExcellentGreener alternative, may require higher temperatures.

Note: This table provides illustrative data based on general formylation reactions of aromatic amines and may not represent optimized conditions for this compound specifically.

Role of Catalysts and Reagents in Synthetic Transformations

In the Vilsmeier-Haack reaction, the key reagents are the formylating agent (DMF) and the activating agent (e.g., POCl₃, oxalyl chloride, or thionyl chloride). chemrxiv.orgijpcbs.com The choice of activating agent can influence the reactivity and the reaction conditions required.

For formylations using formic acid, catalysts can be employed to enhance the reaction rate and yield. Acid catalysts can protonate the formic acid, making it a better electrophile. More recently, the use of heterogeneous catalysts, such as nano-rod shaped basic Al₂O₃, has been explored for the N-formylation of amines under solvent-free conditions, offering advantages in terms of reusability and cleaner conversion. researchgate.net

In greener synthetic approaches utilizing carbon dioxide as a C1 source for formylation, various transition metal catalysts are essential. rsc.orgrsc.org Homogeneous and heterogeneous catalyst systems, often based on metals like copper or palladium, are employed to facilitate the reaction between the amine, CO₂, and a reducing agent such as H₂ or a hydrosilane. rsc.orgrsc.orgresearchgate.net For instance, a Cu(OAc)₂–DMAP catalytic system has shown excellent selectivity for N-formylation. rsc.org

Table 2: Key Catalysts and Reagents in Formamide Synthesis

Catalyst/ReagentReaction TypeRole
POCl₃, (COCl)₂, SOCl₂Vilsmeier-HaackActivating agent for DMF
Formic AcidDirect FormylationFormylating agent
Nano basic Al₂O₃Formic Acid FormylationHeterogeneous catalyst
Cu(OAc)₂–DMAPCO₂/H₂ FormylationHomogeneous catalyst system
Palladium complexesCO₂/H₂ FormylationHomogeneous/Heterogeneous catalyst

Note: This table highlights common catalysts and reagents for formamide synthesis, applicable to the preparation of this compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, the development of catalytic methods, and the utilization of renewable feedstocks.

The use of solvent-free reaction conditions for formylation with formic acid is a prime example of a green chemistry approach, as it eliminates the environmental and safety concerns associated with volatile organic solvents. researchgate.net

Catalysis plays a crucial role in developing greener synthetic routes. The use of recyclable heterogeneous catalysts, such as nano-Al₂O₃, minimizes waste and improves process efficiency. researchgate.net Furthermore, catalytic methods that utilize carbon dioxide as a renewable C1 source for formylation are highly desirable from a green chemistry perspective, as they contribute to the utilization of a greenhouse gas. rsc.orgrsc.org These processes, however, often require the development of highly efficient and selective catalysts to be industrially viable. rsc.orgrsc.org

The development of electrochemical methods for N-formylation also represents a promising green alternative, potentially reducing the need for harsh reagents and offering a more sustainable pathway to formamide synthesis. acs.org

Advanced Spectroscopic and Structural Elucidation of N 6 Methyl 3 Pyridyl Formamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For N-(6-Methyl-3-pyridyl)formamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides unambiguous assignment of all proton and carbon signals, confirms the connectivity of the atoms, and offers insights into the molecule's dynamic processes.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the methyl group, and the formyl group. The chemical shifts of the pyridine protons are influenced by the electronic effects of the methyl and formamido substituents. The formyl proton typically appears as a singlet, though it can show coupling to the amide proton. The methyl protons will also present as a singlet.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbonyl carbon of the formamide (B127407) group is expected to resonate at a characteristic downfield shift. The carbon atoms of the pyridine ring will show distinct signals based on their position relative to the nitrogen atom and the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This is a predicted table based on general principles and data for similar compounds. Actual experimental values may vary.)

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-28.2 - 8.4d
H-47.8 - 8.0dd
H-57.1 - 7.3d
-CH₃2.4 - 2.6s
-NH-8.0 - 9.0br s
-CHO8.3 - 8.5s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This is a predicted table based on general principles and data for similar compounds. Actual experimental values may vary.)

CarbonPredicted Chemical Shift (ppm)
C-2145 - 150
C-3130 - 135
C-4135 - 140
C-5120 - 125
C-6155 - 160
-CH₃20 - 25
-C=O160 - 165

The this compound molecule possesses a rotational barrier around the C-N amide bond due to its partial double bond character. This can lead to the existence of cis and trans conformers. Variable Temperature (VT) NMR spectroscopy is a powerful tool to study such dynamic processes. At low temperatures, the rotation around the amide bond is slow on the NMR timescale, potentially allowing for the observation of separate signals for the two conformers. As the temperature increases, the rate of rotation increases, leading to the coalescence of these signals into a time-averaged signal. The coalescence temperature can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier, providing quantitative information about the conformational stability. For similar amide-containing compounds, these rotational barriers are typically in the range of 15-20 kcal/mol.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-4 and H-5), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the directly attached carbon atoms. It is invaluable for assigning the carbon signals based on the known proton assignments. For instance, the signal for the methyl protons would correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for establishing the connectivity between different functional groups. For example, HMBC would show a correlation between the formyl proton and the C-3 carbon of the pyridine ring, confirming the position of the formamide group. Correlations between the methyl protons and the C-6 and C-5 carbons would further solidify the structural assignment.

Vibrational Spectroscopy (Infrared and Raman) Analysis

The vibrational spectrum of this compound can be understood by considering the characteristic vibrations of its constituent parts: the formamide group and the substituted pyridine ring. Analysis of a closely related compound, 6-Methyl 2-Pyridyl Formamide, provides a strong basis for these assignments. asianpubs.org

Formamide Moiety:

N-H Stretch: A strong band is expected in the region of 3200-3400 cm⁻¹, characteristic of the N-H stretching vibration.

C=O Stretch (Amide I): A very strong and sharp absorption, typically between 1650 and 1700 cm⁻¹, is assigned to the C=O stretching vibration. In a related molecule, this was observed at 1685 cm⁻¹. asianpubs.org

N-H Bend (Amide II): This band, resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations, is expected in the 1550-1620 cm⁻¹ region.

C-N Stretch (Amide III): This vibration, appearing in the 1200-1300 cm⁻¹ range, is often coupled with other modes.

Pyridine Moiety:

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C and C=N Ring Stretching: The pyridine ring exhibits several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-H In-plane and Out-of-plane Bending: These vibrations occur at lower frequencies, with the out-of-plane bending modes being particularly sensitive to the substitution pattern on the ring. For a related pyridyl formamide, C-H in-plane bending vibrations were assigned to bands around 1220 cm⁻¹ and 1205 cm⁻¹, while out-of-plane bends were observed at 825 cm⁻¹ and 795 cm⁻¹. asianpubs.org

Methyl Group Vibrations: The methyl group will have its own characteristic symmetric and asymmetric stretching and bending modes.

Table 3: Tentative Assignment of Major Vibrational Bands for this compound (Based on data for 6-Methyl 2-Pyridyl Formamide asianpubs.org and general spectroscopic principles)

Wavenumber (cm⁻¹)IntensityAssignment
~3300StrongN-H Stretch
~3050MediumAromatic C-H Stretch
~1685Very StrongC=O Stretch (Amide I)
~1595StrongN-H In-plane Bend (Amide II)
~1500-1600Medium-StrongPyridine Ring C=C, C=N Stretching
~1230StrongN-H In-plane Bend
~1220MediumC-H In-plane Bend
~825MediumC-H Out-of-plane Bend

The precise positions and shapes of the vibrational bands are sensitive to the molecule's conformation and the nature of intermolecular interactions, such as hydrogen bonding. The N-H and C=O stretching frequencies are particularly informative in this regard. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another is expected. This interaction typically leads to a broadening and a red-shift (shift to lower frequency) of the N-H stretching band and a red-shift of the C=O stretching band compared to the gas phase or dilute non-polar solutions.

The conformation around the C-N amide bond (cis vs. trans) also influences the vibrational spectrum. The coupling of vibrational modes can differ between the two conformers, leading to distinct spectral signatures. For instance, the position of the Amide II and Amide III bands can be sensitive to the conformation.

Furthermore, the vibrational frequencies of the pyridine ring can be subtly affected by the electronic interaction with the formamide substituent and by intermolecular stacking interactions that may occur in the solid state. The addition of the methyl group to the pyridine ring is also known to cause shifts in the vibrational frequencies when compared to the unsubstituted pyridyl formamide. asianpubs.org A detailed analysis of these spectral shifts, often aided by theoretical calculations such as Density Functional Theory (DFT), can provide a deeper understanding of the preferred conformation and the supramolecular assembly of this compound in different phases.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a compound and for deducing its structure by analyzing the fragments that form when the molecule is ionized and broken apart.

High-resolution mass spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass-to-charge ratios to several decimal places. This high precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C7H8N2O. chemicalbook.com The theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O). An HRMS analysis would be expected to yield a measured mass that corresponds to this theoretical value, thereby confirming the elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass.

The fragmentation of a molecular ion is not random; it follows predictable chemical pathways that are dependent on the molecule's structure and the ionization technique used. nih.gov Common "hard" ionization techniques like Electron Ionization (EI) impart significant energy to the molecule, leading to extensive fragmentation, while "soft" techniques like Electrospray Ionization (ESI) typically result in less fragmentation and preserve the molecular ion. nih.gov

For this compound (MW=136.15), under EI conditions, a plausible fragmentation pathway can be proposed based on established principles for amides and aromatic compounds. libretexts.orgwhitman.edu A prominent molecular ion peak [M]⁺ at m/z 136 would be expected. Key fragmentation steps could include:

α-Cleavage: Cleavage of the bonds adjacent to the formamide functional group is common. whitman.edu This could involve the loss of a hydrogen atom or the formyl radical (CHO), leading to fragments at m/z 135 and m/z 107, respectively.

Amide Bond Cleavage: Scission of the C-N amide bond could result in the formation of the 6-methyl-3-aminopyridine cation at m/z 108.

Pyridine Ring Fragmentation: Aromatic rings, like pyridine, tend to be stable, often resulting in a prominent molecular ion. whitman.edu Cleavage of the methyl group could produce a fragment at m/z 121. The fragmentation of the pyridine ring itself can also occur. The mass spectrum of the related compound 6-methyl-3-pyridinol shows a prominent molecular ion and loss of HCN as a key fragmentation step, a pathway that could also be possible for this compound. nist.gov

Different ionization methods, such as chemical ionization (CI) or ESI, would likely produce different spectra. For instance, ESI, particularly in the positive ion mode, would be expected to generate a prominent protonated molecule [M+H]⁺ at m/z 137, with fragmentation being induced via collision-induced dissociation (CID) in a tandem MS experiment. nih.gov

X-ray Crystallographic Analysis for Solid-State Structure Determination

While mass spectrometry reveals the connectivity and fragmentation of a molecule, X-ray crystallography provides an unambiguous determination of its three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound was not found in the searched literature, analysis of its close isomer, N-(6-Methyl-2-pyridyl)formamide, and related formamidine (B1211174) compounds provides significant insight into the expected structural features. iucr.orgamanote.com

The precise measurement of atomic positions in a crystal lattice allows for the calculation of all geometric parameters. For related amide and formamidine structures, these parameters are well-defined. iucr.orgnih.gov For example, in the crystal structure of a related compound, N1,N2-Bis(6-methyl-2-pyridyl)formamidine, specific bond lengths and angles have been determined. iucr.orgresearchgate.net This data serves as a valuable proxy for estimating the geometry of this compound.

Note: The following data is for the related compound N1,N2-Bis(6-methyl-2-pyridyl)formamidine and is presented for illustrative purposes.

Parameter TypeAtoms InvolvedValue
Bond LengthC-N (pyridyl)~1.34 Å
Bond LengthC-C (pyridyl)~1.38 Å
Bond LengthC-N (amide)~1.35 Å
Bond AngleC-N-C (amide link)~126°
Bond AngleN-C-C (pyridyl)~123°
Dihedral AnglePyridyl Ring / Amide PlaneVariable

In the solid state, molecules are organized by a network of intermolecular forces. For this compound, the presence of an amide N-H group (a hydrogen bond donor) and a carbonyl oxygen and pyridyl nitrogen (hydrogen bond acceptors) strongly suggests that hydrogen bonding will be a dominant interaction in its crystal packing. In related structures, molecules form dimers or chains connected by N-H···N or N-H···O hydrogen bonds. iucr.orgnih.gov

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties. The specific arrangement of molecules in the crystal, or the crystal packing motif, is determined by the interplay of intermolecular forces.

For this compound, different crystallization conditions (e.g., solvent, temperature) could favor different hydrogen bonding schemes or π-stacking arrangements, potentially leading to the formation of distinct polymorphs. For example, in the crystal structure of N1,N2-Bis(6-methyl-2-pyridyl)formamidine, the molecules form dimers situated on crystallographic centers of inversion, which are then linked by hydrogen bonds. iucr.orgresearchgate.net This dimer formation is a common motif. Alternative arrangements, such as catemeric (chain-like) hydrogen-bonded motifs, could potentially form under different conditions, giving rise to a different polymorph.

Theoretical and Computational Chemistry Studies on N 6 Methyl 3 Pyridyl Formamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. For a molecule like N-(6-Methyl-3-pyridyl)formamide, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry. These calculations would yield key data including bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's most stable arrangement.

From these optimized geometries, other electronic properties such as dipole moment, polarizability, and thermodynamic parameters (enthalpy, Gibbs free energy) would be determined. While specific data tables for this compound are not available, the results would be expected to conform to established values for similar aromatic amides.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. It illustrates the charge distribution and allows for the identification of sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.de An MEP map of this compound would likely show regions of negative potential (typically colored red or yellow) concentrated around the electronegative oxygen and nitrogen atoms, indicating these are the primary sites for electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the amide N-H proton, highlighting them as sites for nucleophilic interaction.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org

For this compound, the HOMO would likely be distributed over the electron-rich pyridine (B92270) ring and the amide nitrogen, while the LUMO would be centered on the formyl group and the pyridine ring. A smaller HOMO-LUMO gap would imply higher reactivity. A detailed analysis would provide specific energy values and visualizations of these orbitals, but such specific data for the target molecule is not available.

Conformational Analysis and Tautomerism Investigations

The flexibility of the formamide (B127407) side chain and the potential for proton migration make conformational and tautomeric studies essential for a complete understanding of this compound.

This compound can exist in different spatial arrangements, or conformations, due to rotation around the C-N single bond connecting the pyridine ring and the formamide group. A Potential Energy Surface (PES) scan would be performed computationally by systematically rotating this dihedral angle and calculating the energy at each step. This process would identify the most stable conformers (energy minima) and the rotational energy barriers (transition states) between them. It is expected that planar or near-planar conformations, which allow for conjugation between the pyridine ring and the amide group, would be the most stable.

Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in equilibrium. This compound can theoretically exist in an imidic acid tautomeric form (N-(6-methylpyridin-3-yl)methanimidic acid). Computational studies would calculate the relative energies of the formamide and imidic acid tautomers to predict which form is more stable. wayne.edu For simple amides, the amide form is generally significantly more stable than the imidic acid form. The calculations would also determine the energy barrier for the interconversion between these tautomers, providing insight into the kinetics of the equilibrium. wayne.edu

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry serves as a powerful tool for mapping out the potential reaction pathways of this compound. By modeling the interactions between molecules, researchers can predict the most likely mechanisms of chemical transformations.

The study of reaction mechanisms at a computational level involves identifying all relevant intermediates and elementary reactions on a potential energy surface (PES). Various algorithmic approaches are employed to explore these pathways in an automated or semi-automated fashion. These methods differ in their scope, the completeness of the exploration, and the degree of human intervention required. For formamide and its derivatives, key reaction pathways often involve tautomerization, hydrolysis, and thermal decomposition.

For instance, in the context of formamide, computational studies have elucidated decomposition pathways leading to the formation of smaller molecules such as CO, NH₃, H₂O, HCN, and HNC. These studies often employ high-level quantum chemical calculations, such as coupled-cluster theory (CCSD(T)), to accurately map the potential energy surface. One of the significant findings in the study of formamide decomposition is the identification of aminohydroxymethylene as a crucial, albeit transient, intermediate in the decarboxylation process.

Computational models can also predict the feasibility of different reaction pathways under various conditions. For example, the synthesis of formamides can be studied to understand the underlying mechanism, such as the involvement of radical-relay mechanisms in certain catalytic systems.

For example, theoretical studies on the tautomerism of formamide have identified multiple transition states and calculated their corresponding activation energies. These calculations help in understanding the stability of different tautomers and the likelihood of their interconversion.

The following table provides hypothetical activation energies for potential reactions involving a generic pyridylformamide, illustrating the type of data generated from such computational studies.

Reaction PathwayTransition StateMethodBasis SetCalculated Activation Energy (kcal/mol)
Amide-Iminol TautomerizationTS1B3LYP6-311++G(d,p)35.2
N-C Bond RotationTS2B3LYP6-311++G(d,p)15.8
Hydrolysis (Acid-catalyzed)TS3M06-2X6-311++G(d,p)22.5
Hydrolysis (Base-catalyzed)TS4M06-2X6-311++G(d,p)18.9

This table presents illustrative data for a generic pyridylformamide, as specific computational data for this compound is not available in the cited literature.

From the activation energies, rate constants can be predicted using theories such as Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory. These theories provide a framework for understanding how temperature and pressure affect reaction rates.

Computational Prediction and Validation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, which are essential for the structural characterization of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Computational chemistry can predict ¹H and ¹³C NMR chemical shifts and coupling constants with a high degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR parameters.

The predicted chemical shifts are often compared with experimental data to confirm the proposed structure of a molecule. For pyridine derivatives, computational studies have shown excellent agreement between theoretical and experimental NMR spectra.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a standard computational method.

AtomPredicted Chemical Shift (ppm)
¹H NMR
H (Formyl)8.2
H (Pyridyl-2)8.5
H (Pyridyl-4)7.8
H (Pyridyl-5)7.2
H (Methyl)2.5
¹³C NMR
C (Formyl)165.0
C (Pyridyl-2)148.0
C (Pyridyl-3)135.0
C (Pyridyl-4)125.0
C (Pyridyl-5)138.0
C (Pyridyl-6)158.0
C (Methyl)24.0

This table contains hypothetical, representative chemical shifts for this compound based on computational methods commonly applied to similar molecules.

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which helps in the assignment of experimental spectra. The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

A detailed interpretation of the IR and Raman spectra of molecules like 2-methylpyridine 1-oxide has been successfully carried out with the aid of DFT calculations. nih.gov These studies provide a basis for understanding the vibrational characteristics of substituted pyridines.

The following table presents a selection of predicted vibrational frequencies for this compound.

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
N-H stretch3450High
C-H stretch (pyridyl)3100-3000Medium
C-H stretch (methyl)2980-2900Medium
C=O stretch (Amide I)1680Very High
N-H bend (Amide II)1550High
Pyridine ring stretch1600-1450Medium-High
C-N stretch1300Medium

This table shows representative predicted vibrational frequencies for this compound based on typical values for similar functional groups.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules in the condensed phase, providing insights into conformational flexibility, solvation, and transport properties. In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules over time.

For this compound, MD simulations can be used to understand how the molecule interacts with different solvents. This is crucial as solvent effects can significantly influence reaction rates and equilibria. The simulations can reveal details about the hydrogen bonding network between the formamide and solvent molecules, as well as the preferred orientation of the solvent molecules around the solute.

For example, MD simulations of pyridine in inclusion compounds have been used to study its mobility and orientation. nih.gov These studies provide valuable information on the non-covalent interactions that govern the behavior of pyridine derivatives in confined environments. By employing a suitable force field, MD simulations can model the conformational changes of the molecule and the surrounding solvent, offering a dynamic picture of its solution-phase behavior.

Reactivity Profiles and Reaction Mechanisms of N 6 Methyl 3 Pyridyl Formamide

Chemical Transformations of the Formamide (B127407) Moiety

The formamide group, –NHCHO, is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, amidation, reduction, oxidation, and decarbonylation. These reactions are fundamental to either modifying the substituent or deprotecting the amino group on the pyridine (B92270) ring.

The hydrolysis of the formamide bond in N-(6-Methyl-3-pyridyl)formamide to yield 6-methyl-3-aminopyridine and formic acid is a key reaction, often employed for the removal of the formyl protecting group. This transformation can be catalyzed by either acid or base.

Under basic conditions, the mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the formamide. This forms a tetrahedral intermediate which then collapses, expelling the pyridyl amine anion as the leaving group, which is subsequently protonated. researchgate.net Conversely, acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water.

While primary and secondary amides can be resistant to hydrolysis, various methods have been developed to facilitate this process under mild conditions. researchgate.net For instance, using sodium hydroxide in a mixed solvent system like methanol (B129727)/dichloromethane has been shown to be effective for the hydrolysis of secondary and tertiary amides at room temperature. researchgate.net The reactivity in hydrolysis can be influenced by the steric and electronic nature of the substituents. researchgate.net

Amidation, or transamidation, where the formyl group is transferred to another amine, is also a possible reaction pathway, although less common than hydrolysis.

Table 1: Predicted Products of Formamide Moiety Transformations

Reaction TypeReagent(s)Predicted Product(s)
Hydrolysis (Acidic) H₃O⁺, Δ6-Methyl-3-aminopyridine, Formic acid
Hydrolysis (Basic) NaOH, H₂O, Δ6-Methyl-3-aminopyridine, Sodium formate (B1220265)
Reduction LiAlH₄, then H₂ON-Methyl-6-methyl-3-aminopyridine
Decarbonylation La[N(TMS)₂]₃6-Methyl-3-aminopyridine, CO
Dehydration PPh₃, I₂, Et₃N6-Methyl-3-isocyanopyridine

This table is based on the general reactivity of formamides and provides predicted outcomes for this compound.

The formamide functional group can be subjected to both reduction and oxidation, leading to different products.

Reductive Processes: The reduction of the formamide group typically yields the corresponding N-methylated amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation, converting the carbonyl group into a methylene (B1212753) group. In the case of this compound, this reaction would produce N-methyl-6-methyl-3-aminopyridine.

Simultaneously, the pyridine ring itself can be reduced under certain conditions. Catalytic hydrogenation over platinum or palladium catalysts, or reagents like samarium diiodide in the presence of water, can reduce the pyridine ring to a piperidine. clockss.orggoogle.com The choice of reducing agent and reaction conditions determines whether the formamide, the pyridine ring, or both are reduced. For example, samarium diiodide has been shown to reduce pyridinecarboxamides to the corresponding methylpyridines. clockss.org A mild procedure using ammonium (B1175870) formate and palladium on carbon is effective for the reduction of pyridine N-oxides to piperidines, preserving amide functionalities. organic-chemistry.orgresearchgate.net

Oxidative Processes: The oxidation of formamides can be complex. Studies on the OH-radical-induced oxidation of formamide show the formation of the ·CONH₂ radical via H-abstraction. rsc.org The photo-oxidation of N-methylformamide under atmospheric conditions can result in products like methylisocyanate. rsc.org For this compound, oxidation could potentially lead to cleavage of the formyl group or other modifications. The development of catalytic systems, such as bimetallic AuPd–Fe₃O₄ nanoparticles, allows for the oxidative N-formylation of amines using methanol as a formyl source, indicating that the reverse reaction—oxidation of the formamide—is also mechanistically significant. nih.gov Another approach involves the oxidative carbonylation of amines using paraformaldehyde over a CoNC catalyst to produce N-formamides. rsc.org

Decarbonylation is the process of removing the formyl group (–CHO) as carbon monoxide (CO), regenerating the parent amine. This reaction is particularly useful as the formyl group serves as an efficient and atom-economical protecting group for amines. organic-chemistry.orgacs.org

Traditionally, the decarbonylation of amides required harsh conditions due to the strength of the C(acyl)-N bond. acs.org However, recent advances have led to the development of catalytic systems that facilitate this transformation under milder conditions. Lanthanum-based catalysts, such as La[N(TMS)₂]₃, have been reported to effectively decarbonylate N-aryl and N-alkenyl formamides without the need for additives. organic-chemistry.orgacs.orgresearchgate.net Ruthenium pincer complexes have also been employed for the decarbonylation and dehydrogenation of formamides in the synthesis of ureas. rsc.orgchemrxiv.org These modern catalytic methods provide a green and selective pathway for the deprotection of formamides.

A related transformation is the dehydration of the formamide group to an isonitrile (isocyanide). Reagents like triphenylphosphine (B44618) and iodine in the presence of a tertiary amine can efficiently convert N-substituted formamides into the corresponding isonitriles under mild conditions. d-nb.infoorganic-chemistry.org This reaction would convert this compound into 6-methyl-3-isocyanopyridine.

Reactivity of the Pyridine Ring

The reactivity of the pyridine ring in this compound towards substitution is governed by the inherent electron-deficient nature of the pyridine nucleus and the electronic influence of the two substituents: the electron-donating methyl group (-CH₃) and the activating formamido group (-NHCHO).

Electrophilic Aromatic Substitution (EAS): Pyridine itself is significantly less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.org Reactions often require harsh conditions, and the electrophile typically attacks the 3-position. quora.comquora.com However, the presence of activating groups can dramatically increase the ring's reactivity.

In this compound, both the formamido group at C3 and the methyl group at C6 are electron-donating and activating.

The formamido group (-NHCHO) is a strongly activating, ortho, para-directing group. It directs incoming electrophiles to the 2- and 4-positions.

The methyl group (-CH₃) is a weakly activating, ortho, para-directing group. It directs incoming electrophiles to the 5-position (the ortho position) and the 3-position (para, which is already substituted).

The combination of these effects suggests that the pyridine ring in this molecule is significantly activated towards EAS compared to unsubstituted pyridine. The most likely positions for electrophilic attack are C2 and C4, which are ortho and para to the powerful formamido directing group. The C5 position is also activated, being ortho to the methyl group. Steric hindrance from the adjacent methyl group might slightly disfavor attack at the C5 position compared to C4. Attack at C2 would be sterically hindered by the nitrogen and electronically favored by the formamido group.

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

PositionInfluence of -NHCHO (at C3)Influence of -CH₃ (at C6)Combined EffectPredicted Reactivity
C2 ortho (Activating)meta (Neutral)Strongly ActivatedHigh
C4 para (Activating)meta (Neutral)Strongly ActivatedHigh
C5 meta (Neutral)ortho (Activating)ActivatedModerate

This table provides a qualitative prediction of the regioselectivity for EAS on the pyridine ring of this compound.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it inherently susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions where a negative charge in the reaction intermediate can be stabilized by the electronegative nitrogen atom. quimicaorganica.org However, for a nucleophilic aromatic substitution reaction to proceed, a suitable leaving group (such as a halide) must be present at one of these activated positions.

This compound does not possess a good leaving group on the pyridine ring. Therefore, it is not expected to undergo NAS directly. Functionalization of the ring, for example, through halogenation at the 2- or 4-positions, would be required to create a substrate suitable for subsequent NAS reactions. Once a leaving group is installed, it could be displaced by a variety of nucleophiles. For instance, the displacement of a cyano group from 2- and 4-cyanopyridines by lithium amides has been reported. researchgate.net Similarly, amination of 3-nitropyridines can occur at the 6-position via vicarious nucleophilic substitution. rsc.org

Based on the electronic properties of the substituted ring, several functionalization strategies can be envisioned.

Position C4: This position is highly activated towards electrophilic substitution, being para to the formamido group. It is a prime target for reactions like nitration, halogenation, and sulfonation.

Position C2: This position is also strongly activated (ortho to the formamido group) for EAS. Additionally, it is adjacent to the pyridine nitrogen, making it a potential site for directed ortho-metalation. Protecting the formamido group with a pivaloyl group, for example, can direct lithiation to the C2 position, allowing for the introduction of various electrophiles. acs.org

Position C5: This position is activated by the C6-methyl group and could undergo electrophilic substitution, although it is likely less reactive than the C2 and C4 positions.

Pyridine Nitrogen (N1): The lone pair of electrons on the pyridine nitrogen makes it nucleophilic and basic. It can be readily protonated by acids or undergo reactions with electrophiles like alkyl halides (quaternization) or oxidizing agents (to form the corresponding N-oxide). The formation of a pyridinium (B92312) ylide at the nitrogen can also act as a directing group for functionalization at other positions on the molecule. acs.org

Table 3: Predicted Regioselectivity of Functionalization on the Pyridine Ring

Position(s)Favored Reaction TypeRationalePotential Reactions
C2, C4 Electrophilic Aromatic SubstitutionActivated by ortho, para-directing -NHCHO groupNitration, Halogenation, Sulfonation, Friedel-Crafts (if conditions permit)
C2 Directed ortho-MetalationDirected by formamido/amido groupLithiation followed by quenching with various electrophiles
C5 Electrophilic Aromatic SubstitutionActivated by ortho-directing -CH₃ groupHalogenation, Nitration (likely as a minor product)
N1 Nucleophilic Attack/Alkylation/OxidationBasic lone pair on nitrogenN-Oxidation, N-Alkylation (Quaternization)

Intermolecular Reactions and Derivative Synthesis

The presence of the formamide group and the pyridyl scaffold in this compound opens avenues for various intermolecular reactions, leading to the synthesis of a diverse array of derivatives. These reactions are crucial for creating more complex molecules with potential applications in various fields of chemical research.

Condensation and Cyclization Reactions

The formamide functional group is an active participant in condensation and cyclization reactions. These reactions often involve the reaction of the formamide with other molecules to form larger structures, sometimes leading to the formation of new heterocyclic rings.

One illustrative transformation is the Vilsmeier-Haack reaction, which can lead to cyclization. For instance, substrates containing an (ortho-methyl)aminopyridine moiety can undergo formylation followed by cyclization to produce 3-formyl-6-azaindoles. chemrxiv.org This type of reaction highlights the potential for the methyl group on the pyridine ring of this compound to be activated, under certain conditions, to participate in cyclization with the formamide group. The reaction is sensitive to the substitution pattern on the pyridine ring. chemrxiv.org

Another relevant class of condensation reactions involves the formation of formamidines. Pyridyl-formamidines can be synthesized through a one-step process from the corresponding amine. researchgate.net This suggests that the formamide group of this compound could potentially react with amines to form N,N'-disubstituted formamidines.

Furthermore, the Leuckart reaction, a reductive amination process, utilizes formamide or its derivatives to convert aldehydes and ketones into amines. mdpi.comwikipedia.org This reaction proceeds through the formation of an N-formyl intermediate. wikipedia.org While this is a reaction to form amines, the underlying mechanism showcases the reactivity of the formamide group in condensation with carbonyl compounds.

Cross-Coupling Reactions Involving the Pyridyl Scaffold

The pyridine ring in this compound serves as a versatile scaffold for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction is particularly effective for the synthesis of biaryl compounds from halo-pyridines. nih.gov

While this compound itself is not halogenated for direct coupling, its precursor, 5-bromo-2-methylpyridin-3-amine (B1289001), is a common starting material for such reactions. nih.govresearchgate.net The Suzuki cross-coupling of this bromo-amine with various arylboronic acids, catalyzed by a palladium complex such as Pd(PPh₃)₄, proceeds in moderate to good yields. nih.gov The reaction is typically carried out in a solvent mixture of 1,4-dioxane (B91453) and water. nih.gov

A study demonstrated the synthesis of a series of novel pyridine derivatives via the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine and its acetamide (B32628) derivative with different arylboronic acids. The reaction conditions and yields for the acetamide derivative, which is structurally similar to a formamide, are presented in the table below.

Table 1: Suzuki Cross-Coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with Arylboronic Acids

Arylboronic Acid Product Yield (%)
Phenylboronic acid N-[2-methyl-5-phenylpyridin-3-yl]acetamide 85
4-Methylphenylboronic acid N-[2-methyl-5-(4-methylphenyl)pyridin-3-yl]acetamide 82
4-Methoxyphenylboronic acid N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide 80
4-Chlorophenylboronic acid N-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide 78
4-Fluorophenylboronic acid N-[5-(4-fluorophenyl)-2-methylpyridin-3-yl]acetamide 75
4-(Trifluoromethyl)phenylboronic acid N-[2-methyl-5-(4-(trifluoromethyl)phenyl)pyridin-3-yl]acetamide 72
3-Nitrophenylboronic acid N-[2-methyl-5-(3-nitrophenyl)pyridin-3-yl]acetamide 70
Naphthalene-1-boronic acid N-[2-methyl-5-(naphthalen-1-yl)pyridin-3-yl]acetamide 68

Data adapted from a study on the synthesis of pyridine derivatives. nih.gov

These findings suggest that a halogenated derivative of this compound would be a suitable substrate for similar cross-coupling reactions, allowing for the introduction of a wide range of substituents onto the pyridine ring.

Kinetic and Thermodynamic Studies of Chemical Reactivity

Specific kinetic and thermodynamic data for this compound are not extensively documented in the literature. However, the reactivity of the molecule can be inferred from studies of its constituent parts and analogous compounds.

The thermodynamics of formamide and its simple alkyl derivatives, such as N-methylformamide (NMF), have been studied. nih.gov These studies provide insight into the energetic properties of the formamide group. For instance, the high boiling point of NMF (approximately 472 K) is attributed to the presence of hydrogen bonds. nih.gov this compound, having a secondary amide structure, would also be expected to exhibit intermolecular hydrogen bonding, influencing its physical properties like boiling point and solubility.

The heat capacity and vaporization enthalpy are key thermodynamic parameters. For N-methylformamide, these have been determined through calorimetry and vapor pressure measurements.

Table 2: Thermodynamic Properties of N-Methylformamide (NMF)

Property Value Temperature (K)
Liquid Heat Capacity 126.8 J·K⁻¹·mol⁻¹ 298.15
Standard Molar Vaporization Enthalpy 60.1 kJ·mol⁻¹ 298.15

Data from a thermodynamic study of N-methylformamide and N,N-dimethylformamide. nih.gov

From a kinetic perspective, the formamide group can undergo hydrolysis, typically under acidic or basic conditions, to yield 3-amino-6-methylpyridine and formic acid. The rate of this reaction would be dependent on factors such as pH, temperature, and the presence of catalysts.

In the context of the cross-coupling reactions discussed previously, kinetic studies of Suzuki-Miyaura reactions often reveal a dependence on temperature, with higher temperatures generally leading to increased reaction rates and yields. mdpi.com The reaction rate is also influenced by the nature of the catalyst, the substrate, and the base used. mdpi.com For reactions involving the pyridyl scaffold, the electronic properties of the ring and any substituents will affect the kinetics of the elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.

N 6 Methyl 3 Pyridyl Formamide As a Building Block in Organic Synthesis

Precursor for the Synthesis of Pyridine-Containing Heterocycles

The pyridine (B92270) moiety is a ubiquitous structural motif in a vast number of biologically active compounds and functional materials. N-(6-Methyl-3-pyridyl)formamide serves as a readily available starting material for the elaboration of more complex pyridine-containing heterocyclic systems. The formamide (B127407) group can undergo various chemical transformations, such as dehydration to an isocyanide or hydrolysis to an amine, which then participate in cyclization reactions to form fused heterocyclic structures.

For instance, the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic compounds, can be conceptually applied to intramolecular cyclizations starting from formamides. wikipedia.orgresearchgate.netorganic-chemistry.org While direct examples utilizing this compound are not extensively documented, the underlying principle suggests its potential in synthesizing fused pyridines. The reaction of a substituted formamide with phosphorus oxychloride generates a Vilsmeier reagent, an electrophilic species that can react with a nucleophilic site within the same molecule to forge a new ring. wikipedia.org

Furthermore, the synthesis of related structures, such as 6-bromoimidazole[1,2-a]pyridine-3-formamide, highlights the utility of functionalized pyridines in constructing fused bicyclic systems. google.com In this synthesis, 2-amino-5-bromopyridine (B118841) is used as the starting material, but it demonstrates the general strategy of building upon a pyridine core to create more complex heterocyclic architectures.

Synthon in Multi-Component Reactions for Complex Molecule Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. This compound, or its derivatives, can act as a key synthon in such reactions. The formamide functionality can be a precursor to isocyanides, which are crucial components in powerful MCRs like the Ugi and Passerini reactions. nih.govresearchgate.net

These reactions allow for the rapid assembly of complex molecules with multiple points of diversity. The general mechanism of the Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By employing a derivative of this compound as one of these components, chemists can readily introduce the 6-methylpyridine scaffold into a larger, more complex molecular framework.

While specific examples detailing the use of this compound in Ugi or Passerini reactions are not prevalent in the literature, the synthetic potential is clear. The ability to generate a pyridine-containing isocyanide from the formamide opens the door to a wide range of complex molecules that would be challenging to synthesize through traditional linear routes.

Role in the Derivatization of Functionally Diverse Organic Scaffolds

The chemical reactivity of the formamide group and the pyridine ring allows this compound to be used in the derivatization of various organic scaffolds. The formamide can be a handle for introducing the methyl-pyridyl group onto other molecules through reactions such as the Leuckart reaction, a method for the reductive amination of aldehydes and ketones using formamide or ammonium (B1175870) formate (B1220265). mdpi.comwikipedia.org

This reaction provides a direct method for forging carbon-nitrogen bonds and installing the N-(6-methyl-3-pyridyl)amino moiety. The general applicability of the Leuckart reaction to a wide range of carbonyl compounds makes this compound a potentially useful reagent for modifying the structure and properties of existing molecules.

Furthermore, the pyridine ring itself can be functionalized, offering additional sites for derivatization. The nitrogen atom can be quaternized, and the ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the presence of other directing groups.

Applications in the Synthesis of Non-Biological Advanced Organic Materials

The unique electronic and structural properties of the pyridine ring make it an attractive component in the design of advanced organic materials. These materials can have applications in fields such as electronics, optics, and materials science. While the direct application of this compound in the synthesis of non-biological advanced organic materials is not yet widely reported, its potential as a precursor is significant.

Pyridine-containing polymers and oligomers can exhibit interesting photophysical properties, and the incorporation of the 6-methyl-3-pyridyl unit can influence factors such as solubility, morphology, and electronic behavior. The formamide group can serve as a reactive handle to incorporate this building block into larger polymeric structures through various polymerization techniques. The synthesis of functionalized 3-pyridyl methyl ketones, for example, demonstrates a pathway to creating building blocks for more complex materials. researchgate.net

Coordination Chemistry of N 6 Methyl 3 Pyridyl Formamide and Its Metal Complexes

Ligand Properties and Potential Coordination Modes

N-(6-Methyl-3-pyridyl)formamide is a heterocyclic compound featuring multiple potential donor atoms, making it an interesting candidate for the construction of diverse coordination architectures. Its coordination behavior is dictated by the electronic and steric properties of its constituent functional groups.

Nitrogen and Oxygen Donor Sites

The this compound molecule possesses two primary types of donor sites: nitrogen and oxygen atoms.

Pyridine (B92270) Nitrogen: The nitrogen atom within the pyridine ring is a primary coordination site. It is a classic Lewis base, readily donating its lone pair of electrons to a metal center. The basicity of this nitrogen, and thus its coordinating ability, is influenced by the methyl group at the 6-position.

Formamide (B127407) Group (-NH-C(O)H): The formamide moiety offers two potential donor atoms: the carbonyl oxygen and the amide nitrogen.

Carbonyl Oxygen: The oxygen atom is generally the preferred donor site within the formamide group due to its higher electronegativity and the accessibility of its lone pair electrons. Coordination through oxygen is common for amide-type ligands.

Amide Nitrogen: Coordination via the amide nitrogen is less common but possible, particularly after deprotonation of the N-H group, which increases the nitrogen's nucleophilicity.

The interplay between these sites allows for varied coordination behavior.

Chelation and Bridging Capabilities

The spatial arrangement of the donor atoms in this compound allows for multiple coordination modes.

Monodentate Coordination: The ligand can act as a simple monodentate ligand, coordinating to a metal center exclusively through its most basic site, the pyridine nitrogen.

Bidentate Chelation: The ligand has the potential to act as a bidentate chelating agent. Coordination can occur through the pyridine nitrogen and the carbonyl oxygen of the formamide group. This would form a stable six-membered chelate ring, a common and favored arrangement in coordination chemistry. This mode is frequently observed in related pyridyl-formamidine ligands which coordinate in a bidentate fashion to form a six-membered chelate ring. researchgate.net

Bridging Coordination: this compound can function as a bridging ligand, linking two or more metal centers to form polynuclear complexes or coordination polymers. A common bridging mode would involve the pyridine nitrogen coordinating to one metal center while the formamide oxygen coordinates to another. This capability is crucial for the design of extended supramolecular structures.

Coordination Mode Donor Atoms Involved Resulting Structure
MonodentatePyridine NitrogenSimple Complex
Bidentate ChelatePyridine Nitrogen & Formamide Oxygen6-Membered Chelate Ring
BridgingPyridine Nitrogen & Formamide OxygenPolynuclear/Coordination Polymer

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexes with Transition Metals (e.g., Ag(I), Zn(II), Cd(II), Co(II), Ni(II), Cu(II))

Complexes of this compound with various d-block transition metals can be synthesized. The general procedure involves mixing a solution of the ligand with a solution of the metal salt (e.g., chlorides, nitrates, or acetates) in a solvent like ethanol, methanol (B129727), or acetonitrile (B52724). nih.govnih.gov The reaction mixture may be stirred at room temperature or heated to facilitate complex formation. jscimedcentral.com The resulting solid complexes can then be isolated by filtration, washed, and dried. jscimedcentral.com The stoichiometry of the resulting complexes (metal-to-ligand ratio) can often be controlled by adjusting the molar ratios of the reactants. researchgate.net

For instance, the synthesis of a Ni(II) complex could be achieved by reacting nickel chloride hexahydrate with the ligand in an anhydrous solvent. jscimedcentral.com Similarly, Cu(II), Zn(II), and Cd(II) complexes have been successfully prepared with analogous triazole-based pyridine ligands in an alcoholic medium. nih.gov

Structural Elucidation of Coordination Geometries and Bonding

A combination of spectroscopic and analytical techniques is employed to characterize the resulting complexes and determine their structure.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. A shift in the vibrational frequency of the C=O group in the complex compared to the free ligand indicates coordination through the formamide oxygen. Similarly, changes in the vibration modes of the pyridine ring can confirm the involvement of the pyridine nitrogen in bonding. In related complexes, a red shift in the ν(C=S) band is used as evidence for coordination through sulfur, a principle that can be applied to the ν(C=O) band here. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ions. nih.gov These transitions are sensitive to the coordination geometry around the metal center. For example, the position and intensity of absorption bands can help distinguish between tetrahedral and octahedral or square planar geometries for complexes of Co(II), Ni(II), and Cu(II). nih.govresearchgate.net

Elemental Analysis: This technique is used to confirm the empirical formula of the synthesized complexes and verify the metal-to-ligand ratio. researchgate.net

Technique Information Obtained
Infrared (IR) SpectroscopyIdentification of ligand donor atoms (shifts in C=O and pyridine ring vibrations)
UV-Visible SpectroscopyDetermination of coordination geometry from d-d electronic transitions
X-ray CrystallographyDefinitive 3D structure, bond lengths, bond angles, coordination mode
Elemental AnalysisConfirmation of empirical formula and stoichiometry

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of the metal complexes of this compound are primarily determined by the identity of the transition metal ion, its oxidation state, and the coordination geometry imposed by the ligands.

Ag(I), Zn(II), and Cd(II) Complexes: As these metal ions have a d¹⁰ electronic configuration, their complexes are expected to be diamagnetic and colorless, unless color arises from charge-transfer transitions. Their coordination geometries are commonly linear for Ag(I) and tetrahedral for Zn(II) and Cd(II). nih.gov

Co(II) Complexes: Cobalt(II) (d⁷) complexes are typically paramagnetic. They can adopt either tetrahedral or octahedral geometries, which are distinguishable by their magnetic moments and colors. Octahedral Co(II) complexes are generally pink/red, while tetrahedral complexes are intensely blue.

Ni(II) Complexes: Nickel(II) (d⁸) complexes are also paramagnetic. They most commonly form octahedral (often green) or square planar (often red/yellow and diamagnetic) geometries. Tetrahedral Ni(II) complexes are less common. The specific geometry can be predicted from magnetic susceptibility measurements and electronic spectra. nih.govjscimedcentral.com

Cu(II) Complexes: Copper(II) (d⁹) complexes are paramagnetic and colored (typically blue or green). They usually exhibit distorted octahedral or square planar geometries due to the Jahn-Teller effect. nih.gov

The magnetic susceptibility of these complexes can be measured to determine the effective magnetic moment (μ_eff), which provides insight into the number of unpaired electrons and, by extension, the coordination environment of the metal ion. nih.gov

Metal Ion d-electron Config. Expected Geometry Typical Magnetic Property
Ag(I)d¹⁰LinearDiamagnetic
Zn(II)d¹⁰TetrahedralDiamagnetic
Cd(II)d¹⁰TetrahedralDiamagnetic
Co(II)d⁷Tetrahedral or OctahedralParamagnetic
Ni(II)d⁸Octahedral or Square PlanarParamagnetic (or Diamagnetic)
Cu(II)d⁹Distorted Octahedral/Square PlanarParamagnetic

Catalytic Applications of this compound Metal Complexes

Extensive research into the catalytic applications of metal complexes incorporating the this compound ligand has revealed a notable scarcity of dedicated studies and published findings. Despite the well-documented catalytic prowess of various pyridine-based ligands in a multitude of chemical transformations, complexes specifically derived from this compound appear to be a largely unexplored area within the field of coordination chemistry and catalysis.

While the broader family of pyridine-containing compounds has been successfully employed in catalysis, with examples ranging from oxidation reactions to carbon-carbon bond formation, specific data on the catalytic activity, efficiency, and selectivity of this compound metal complexes remains elusive in the current scientific literature. Consequently, the creation of detailed research findings and data tables, as would be expected for a well-studied class of catalysts, is not feasible at this time.

The absence of such information suggests that the potential of this compound as a ligand in catalytic systems is yet to be systematically investigated. Future research endeavors would be necessary to synthesize and characterize its metal complexes and subsequently evaluate their performance in various catalytic reactions. Such studies would be crucial in determining the electronic and steric effects of the 6-methyl and 3-formamido substituents on the pyridyl ring and how these features influence the catalytic behavior of the corresponding metal centers.

Until such research is undertaken and its results are disseminated, the catalytic applications of this compound metal complexes remain a promising but uncharted territory in the vast landscape of chemical catalysis.

Advanced Analytical Methodologies for Detection, Quantification, and Process Monitoring

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of N-(6-Methyl-3-pyridyl)formamide, providing the necessary separation from complex mixtures and allowing for accurate purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS can be employed for the analysis of its more volatile synthetic precursors or derivatives. For instance, in the synthesis of related formamides, GC-MS is used to characterize and quantify various intermediates and products. rsc.org The sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio (m/z) and fragmentation patterns. rsc.org

A typical GC-MS analysis involves a capillary column, such as one with a RTX-17 stationary phase (30 m × 0.25 μm), and a flame ionization detector (FID) or a mass spectrometer for detection. rsc.org The operating conditions, including injector temperature, oven temperature program, and carrier gas flow rate, are optimized to achieve the best separation. For example, a method for analyzing related compounds involved an injector temperature of 250°C, a detector temperature of 300°C, and a temperature program starting at 50°C and ramping up to 280°C.

Typical GC-MS Parameters for Analysis of Related Amine and Formamide (B127407) Compounds

Parameter Value
Column RTX-17 (30 m x 0.25 µm)
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Program 50 °C (2 min), then 10 °C/min to 280 °C (10 min)
Carrier Gas Nitrogen

This table presents typical parameters that can be adapted for the analysis of this compound derivatives.

For the direct analysis of this compound in complex matrices, such as reaction mixtures or biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique is particularly advantageous as it does not require the analyte to be volatile and offers high sensitivity and selectivity. LC-MS/MS is considered the "gold standard" for the identification and quantification of many organic molecules. nih.gov

In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. The use of a triple quadrupole mass spectrometer allows for Multiple Reaction Monitoring (MRM), a highly selective and sensitive detection method. lcms.cz For instance, in the analysis of neonicotinoids, a class of compounds structurally related to this compound, LC-MS/MS has been used to achieve low detection limits in complex samples like honey. lcms.cz The development of an LC-MS method for nitrogen-containing heterocycles using mixed-mode liquid chromatography has also been reported, demonstrating good performance in quantifying these compounds in surface water with low matrix effects and good recoveries. researchgate.net

Illustrative LC-MS/MS Parameters for Analysis of Related Nitrogen-Containing Compounds

Parameter Description
LC System UHPLC system (e.g., Nexera X2) lcms.cz
Column C18 reversed-phase column (e.g., Shim-pack GIST-HP C18-AQ) acs.org
Mobile Phase Gradient of acetonitrile (B52724) and water with additives like formic acid acs.org
MS System Triple quadrupole mass spectrometer (e.g., LCMS-8060) lcms.cz
Ionization Mode Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)

This table provides an example of LC-MS/MS parameters that could be optimized for the analysis of this compound.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a promising avenue for the detection and characterization of this compound, particularly for in-situ and real-time monitoring. These techniques are based on the measurement of the electrical response (e.g., current or potential) when the analyte interacts with an electrode surface.

Recent research has demonstrated the use of electrochemical methods for the synthesis of formamides, providing mechanistic insights into the reaction pathways. acs.org For example, the electrochemical N-formylation of amines has been studied using glassy carbon electrodes. acs.org While specific methods for the direct electrochemical detection of this compound are not extensively documented in the provided context, the principles can be applied. The formamide functional group and the pyridine (B92270) ring are both electrochemically active, suggesting that techniques like cyclic voltammetry or amperometry could be developed for its detection. These methods would be advantageous due to their potential for miniaturization, low cost, and rapid response times.

Spectrophotometric Assays for Quantification in Reaction Media

Spectrophotometric assays provide a simple and cost-effective means of quantifying compounds in solution, making them suitable for monitoring reaction progress in a laboratory setting. These methods rely on the principle that a compound absorbs light at a specific wavelength, and the amount of light absorbed is proportional to its concentration (Beer-Lambert law).

A spectrophotometric analysis involves measuring the absorbance of a solution containing this compound at its wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A validated spectrophotometric method has been developed for the determination of a related pyridyl derivative, measuring absorbance at specific wavelengths in the UV range. nih.gov To quantify this compound, a calibration curve would first be established by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is particularly useful for routine analysis and for tracking the consumption of reactants or the formation of products in a chemical reaction.

In-Situ and Real-Time Monitoring Techniques for Reaction Progress and Intermediate Detection

The ability to monitor chemical reactions in real-time provides invaluable information about reaction kinetics, mechanism, and the formation of transient intermediates. Several techniques can be adapted for the in-situ monitoring of reactions involving this compound.

One such technique is in-situ Fourier Transform Infrared (FTIR) spectroscopy. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, it is possible to continuously collect IR spectra of the reaction mixture. The characteristic vibrational frequencies of the formamide group (e.g., C=O stretch, N-H bend) and the pyridine ring can be monitored over time to track the progress of the reaction. This has been successfully applied in studying the electrochemical synthesis of formamides to identify intermediates. acs.org

Furthermore, the coupling of reaction vessels to mass spectrometers or chromatographs allows for the online analysis of reaction aliquots. This provides a near real-time profile of the reaction mixture, enabling the detection and identification of intermediates and byproducts as they are formed. Such techniques are crucial for optimizing reaction conditions and ensuring the desired product is obtained with high purity.

Structure Reactivity and Structure Function Relationships Non Biological Applications

Influence of Substituents on the Pyridine (B92270) Ring Reactivity

The reactivity of the pyridine ring in N-(6-Methyl-3-pyridyl)formamide is significantly modulated by its two substituents: the electron-donating methyl group and the formamide (B127407) group, which can exhibit both electron-withdrawing and directing effects. The inherent electronic nature of the pyridine ring, with its electronegative nitrogen atom, makes it electron-deficient compared to benzene (B151609), influencing its reaction pathways.

Research into the Vilsmeier-Haack formylation of related 3-amino-4-methylpyridines has shown that the reaction's course is highly dependent on the substitution pattern. For instance, the presence of a substituent in the α-position (adjacent to the ring nitrogen) can inhibit cyclization reactions that would otherwise proceed, stopping the reaction at the formamidine (B1211174) stage. chemrxiv.org This highlights the critical role of steric hindrance around the pyridine nitrogen. In the case of this compound, the methyl group is at an α-position, which can sterically hinder reactions at the pyridine nitrogen or the adjacent C-2 position.

Impact of Formamide Moiety Conformation on Chemical Reactivity and Stability

The chemical reactivity and stability of this compound are intrinsically linked to the conformation of the formamide moiety relative to the pyridine ring. The key rotational bond is the C3-N bond, which determines the dihedral angle between the plane of the pyridine ring and the plane of the formamide group.

Studies on analogous N-aryl and N-pyridyl amides and formamidines provide insight into the likely preferred conformations. nih.govamanote.comrsc.org Generally, two planar conformations are possible for the formamide group itself: s-cis and s-trans, referring to the arrangement around the C-N amide bond. Furthermore, the orientation of the formamide group relative to the pyridine ring can be described as syn or anti, referring to the orientation of the imine nitrogen's lone pair (or C=O group) with respect to the pyridine ring nitrogen.

Crystal structure analysis of a closely related isomer, N-(6-Methyl-2-pyridyl)formamide, and its derivatives reveals that the molecule tends towards planarity, which maximizes π-conjugation between the pyridine ring and the formamide group. amanote.com In the solid state, such molecules are often stabilized by intermolecular hydrogen bonds, typically involving the amide N-H proton and the formyl oxygen atom, leading to the formation of dimers or chains. nih.gov

For this compound, significant steric hindrance between the formyl hydrogen (in one rotamer) or the formyl oxygen (in another rotamer) and the hydrogen atom at the C-2 or C-4 position of the pyridine ring is unlikely to be large enough to force a non-planar conformation. However, the rotational barrier around the C3-N bond will influence the compound's dynamic behavior in solution.

The conformation of the formamide group has a direct impact on its chemical reactivity. For example, the accessibility of the lone pair on the amide nitrogen is conformation-dependent. A planar conformation that aligns the nitrogen lone pair with the pyridine π-system enhances its electron-donating resonance effect, influencing the ring's reactivity. The stability is also affected by these conformational choices, with steric strain and the potential for intramolecular hydrogen bonding playing crucial roles. The relative stability of syn and anti conformers can be influenced by the presence of substituents and can change upon protonation of the pyridine nitrogen. rsc.org

Table 1: Representative Crystallographic Data for a Related Formamidine Data from N1,N2-Bis(6-methyl-2-pyridyl)formamidine, a related compound, illustrates typical bond lengths and angles in a pyridyl-formamidine system. nih.gov

ParameterValue
Bond Lengths (Å)
C-N (amide-like)1.34 - 1.36
C=N (imine-like)1.28 - 1.30
N-C (pyridyl)1.39 - 1.41
Bond Angles (°) **
C-N-C (pyridyl)125 - 128
N-C=N120 - 123
Torsion Angles (°) **
Pyridyl-N-C-N~180 (anti)

Note: This data is for a formamidine, not a formamide, but provides an indication of the geometry around the N-pyridyl bond.

Correlation of Electronic Structure with Reaction Pathways and Selectivity

The electronic structure of this compound is the primary determinant of its reaction pathways and selectivity. The molecule possesses several reactive sites: the electron-deficient carbon atoms of the pyridine ring, the nucleophilic pyridine nitrogen, the potentially acidic N-H proton of the formamide group, and the electrophilic carbonyl carbon.

The pyridine ring's electron deficiency, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group were present at the 2-, 4-, or 6-positions. In the parent compound, these positions are occupied by hydrogen or a methyl group, making SNAr unlikely without prior modification.

Electrophilic attack on the pyridine ring is generally difficult. However, the combined directing effects of the 3-formamido group (ortho-, para-directing) and the 6-methyl group (ortho-, para-directing) would favor substitution at positions 2, 4, and 5. The most likely position for electrophilic attack would be position 5, which is para to the activating methyl group and ortho to the formamido group, while avoiding the deactivating influence of the ring nitrogen.

Mechanistic studies on the cyclization of 3-amino-4-methylpyridines provide a compelling example of how electronic structure dictates reaction pathways. chemrxiv.orgchemrxiv.org In these reactions, treatment with reagents like trifluoroacetic anhydride (B1165640) or Vilsmeier-Haack reagent leads to the formation of 6-azaindoles. The proposed mechanism involves the initial formation of a formamidinium ion (or related species) at the amino group. Crucially, subsequent protonation of the pyridine ring nitrogen activates the adjacent methyl group, making its protons acidic enough to be removed, initiating a cyclization cascade. This demonstrates a sophisticated interplay where the basicity of the ring nitrogen is harnessed to trigger a reaction at a substituent, a pathway that would not be available in a simple benzene analog.

The formamide moiety itself offers distinct reaction pathways. The N-H proton can be deprotonated by a strong base, creating an anion that can act as a nucleophile. The carbonyl oxygen is a site for protonation or coordination to Lewis acids, which would activate the carbonyl carbon towards nucleophilic attack. The formamide can also act as a formylating agent under certain conditions.

Rational Design Principles for Derivatization Based on Chemical Properties

The chemical properties and reactivity patterns of this compound provide a basis for the rational design of derivatives for various non-biological applications.

Modification via the Formamide Group: The formamide functionality is a versatile handle for derivatization.

Hydrolysis: Acidic or basic hydrolysis of the formamide will yield 3-amino-6-methylpyridine, a common building block. This amine can then be used in a wide array of subsequent reactions, such as diazotization, acylation, or alkylation.

Dehydration: Dehydration of the formamide group would lead to the corresponding isocyanide, a highly reactive intermediate useful in multicomponent reactions.

N-Alkylation/Arylation: Deprotonation of the amide N-H followed by reaction with an electrophile allows for the synthesis of N,N-disubstituted formamides.

Reactions at the Pyridine Nitrogen: The basic and nucleophilic pyridine nitrogen is a primary site for derivatization.

N-Oxidation: Reaction with a peracid (e.g., m-CPBA) would yield the corresponding N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic substitution and enabling unique rearrangement reactions.

N-Alkylation/Quaternization: Reaction with alkyl halides will produce the corresponding pyridinium (B92312) salt. Quaternization further deactivates the ring towards electrophilic attack but can facilitate nucleophilic substitution.

Substitution on the Pyridine Ring:

Electrophilic Substitution: While challenging, forcing conditions could lead to substitution, most likely at the 5-position (e.g., halogenation or nitration).

Metalation/Coupling: Directed ortho-metalation (DoM) could potentially be used. A strong base could deprotonate the C-2 or C-4 position, facilitated by coordination to the formamide group. The resulting organometallic intermediate could then be trapped with an electrophile. This allows for the introduction of a wide variety of substituents.

Functionalization of the Methyl Group:

Oxidation: The methyl group can be oxidized to an aldehyde, carboxylic acid, or alcohol under appropriate conditions, providing another point for diversification.

Radical Halogenation: Free-radical halogenation (e.g., with NBS) could introduce a halogen to the methyl group, creating a benzylic-type halide that is reactive towards nucleophiles.

Condensation Reactions: As seen in related systems, activation via protonation of the ring nitrogen can facilitate condensation reactions involving the methyl group. chemrxiv.orgchemrxiv.org

By understanding the inherent reactivity of each functional site within this compound, chemists can strategically plan synthetic routes to create a diverse library of new molecules with tailored properties for materials science, catalysis, or as intermediates in complex chemical synthesis.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The efficient and environmentally benign synthesis of N-(6-methyl-3-pyridyl)formamide is a primary focus of current research. Traditional methods for amide synthesis often involve harsh reaction conditions and the use of stoichiometric activating agents, leading to significant waste. mdpi.com Modern approaches are geared towards catalytic and more sustainable alternatives.

A plausible and efficient route to this compound involves a two-step process starting from a suitable precursor. One such precursor is 3-amino-6-methylpyridine. A patented method for synthesizing a related compound, 3-amino-4-methylpyridine, utilizes 4-methylpyridine-3-boronic acid as the starting material, reacting it with an inorganic amide in the presence of a metal oxide catalyst. google.com A similar strategy could likely be adapted for the 6-methyl isomer.

Once the 3-amino-6-methylpyridine precursor is obtained, the subsequent N-formylation can be achieved through various modern catalytic methods. organic-chemistry.org Research has demonstrated the efficacy of iodine as a catalyst for the N-formylation of a wide variety of amines using formic acid, under solvent-free conditions. organic-chemistry.org This method is noted for its mild conditions and high efficiency. organic-chemistry.org Another sustainable approach involves the use of carbon dioxide as a C1 feedstock in the presence of a hydrosilane reducing agent, catalyzed by a supported cobalt catalyst within a metal-organic framework (MOF). rsc.org This method allows for the mono-N-formylation of various amines under mild pressure. rsc.org Polyaniline emeraldine (B8112657) salts have also been shown to catalyze the N-formylation of primary amines, using amino acids as a source of carbon monoxide in a novel CO-transfer reaction. researchgate.net

These innovative catalytic systems offer greener alternatives to traditional methods, minimizing waste and avoiding the use of toxic reagents. The development of such methodologies is crucial for the large-scale and environmentally responsible production of this compound.

Exploration of Unprecedented Reactivity Pathways and Transformations

The reactivity of this compound is largely unexplored, presenting a fertile ground for fundamental chemical research. The interplay between the formamide (B127407) group and the methyl-pyridine scaffold is expected to give rise to unique chemical behaviors.

Theoretical studies on the decomposition of formamide itself have revealed complex pathways, including decarboxylation, dehydrogenation, and dehydration, with the formation of various small molecules. nih.govacs.org These studies highlight the potential for this compound to serve as a precursor to a variety of other functionalized pyridine (B92270) derivatives through controlled decomposition or rearrangement reactions.

The formamide moiety can participate in a range of chemical transformations. For instance, the selective ortho-formylation of 2-aminopyridines has been achieved through the rearrangement of azasulphonium salts, indicating the potential for directed reactivity on the pyridine ring, influenced by the formamide group. rsc.org Furthermore, the nitrogen atom of the pyridine ring can be targeted. For example, the synthesis of pyridinium (B92312) bromides has been demonstrated by reacting N-(pyridin-3-yl)benzamide derivatives with alkyl halides. nih.gov This suggests that the pyridine nitrogen in this compound could be quaternized to form pyridinium salts, potentially modulating the compound's electronic properties and solubility.

Future research will likely focus on elucidating the specific reactivity of this compound, including its behavior in cycloaddition reactions, metal-catalyzed cross-coupling reactions, and as a ligand in organometallic chemistry. Understanding these fundamental reaction pathways will be key to unlocking its full potential in synthetic chemistry.

Integration into Advanced Functional Materials (e.g., polymers, frameworks)

The unique structural features of this compound make it an attractive building block for the design of advanced functional materials, such as polymers and metal-organic frameworks (MOFs).

Nitrogen-rich microporous organic polymers have been prepared through the condensation of formamide derivatives with melamine. rsc.org These materials exhibit high surface areas and have shown promise for carbon dioxide capture. rsc.org By analogy, this compound could be incorporated as a monomer into novel polymer structures. The presence of the pyridine ring could introduce additional functionalities, such as metal coordination sites or specific host-guest interactions, leading to materials with tailored properties for applications in gas storage, separation, and catalysis. A recent study has also demonstrated the production of renewable polymers using formamide reactivity as a key step with 100% atom economy. rsc.org

In the realm of MOFs, ligands containing pyridine functionalities are widely used due to their ability to coordinate with metal ions. ijeast.comnih.gov The bis-(pyridylformyl)-piperazine ligand, for example, has been used to construct 2D and 3D coordination polymers. researchgate.net this compound, with its pyridyl nitrogen and formamide oxygen, could act as a versatile ligand for the synthesis of novel MOFs. The methyl group could also influence the framework's topology and pore environment. Such MOFs could find applications in catalysis, sensing, and drug delivery.

The potential for this compound to be integrated into these advanced materials opens up exciting possibilities for the development of new technologies with a wide range of applications.

Applications in Continuous Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers numerous advantages, including improved safety, efficiency, and scalability. mit.edumit.edu These modern manufacturing techniques are highly relevant to the production and derivatization of this compound.

Continuous flow systems have been successfully employed for a variety of chemical transformations, including amide synthesis. mdpi.comresearchgate.net The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities compared to batch processes. nih.gov The synthesis of this compound, particularly through catalytic formylation reactions, is well-suited for adaptation to a continuous flow setup. This would enable a more streamlined and efficient production process.

Furthermore, automated synthesis platforms, often utilizing parallel reaction formats, can significantly accelerate the discovery and optimization of new chemical entities. researchgate.net The synthesis of amide-containing compound libraries has been successfully automated, allowing for the rapid generation of diverse molecules for screening purposes. researchgate.net Applying these automated techniques to this compound would facilitate the exploration of its chemical space by enabling the rapid synthesis of a wide range of derivatives with varying substituents. This high-throughput approach would be invaluable for identifying new compounds with desirable properties for applications in pharmaceuticals, agrochemicals, and materials science. The use of fast-flow instruments has even enabled the automated synthesis of long peptide chains, showcasing the power of this technology for complex amide bond formations. amidetech.com

Advanced Theoretical Modeling of Complex Chemical Systems Involving the Compound

Computational chemistry and theoretical modeling are powerful tools for understanding and predicting the behavior of chemical systems. nih.govresearchgate.net Advanced theoretical modeling of this compound can provide valuable insights into its structure, properties, and reactivity, guiding experimental efforts.

Theoretical studies on formamide have explored its decomposition pathways, providing detailed information on the energetics and mechanisms of these reactions. nih.govacs.org Similar computational investigations of this compound could predict its thermal stability and potential decomposition products, which is crucial for its handling and application in various conditions. Furthermore, theoretical models can elucidate the electronic structure of the molecule, including the distribution of electron density and the nature of its frontier molecular orbitals. researchgate.net This information is key to understanding its reactivity and its potential as a ligand in metal complexes.

Quantum chemical calculations can also be used to model the interactions of this compound with other molecules, such as solvents or reactants, and to predict the outcomes of chemical reactions. nih.govrsc.org For example, modeling the N-formylation of 3-amino-6-methylpyridine could help to optimize reaction conditions and identify the most effective catalysts. In the context of materials science, theoretical modeling can be used to predict how this compound would incorporate into polymers or MOFs and what the properties of the resulting materials would be.

By providing a molecular-level understanding of its behavior, advanced theoretical modeling will play a critical role in accelerating the research and development of this compound and its applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(6-Methyl-3-pyridyl)formamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A widely used approach involves Suzuki-Miyaura cross-coupling reactions. For example, reacting 3-pyridyl boronic acid with halogenated precursors (e.g., bromo- or iodo-substituted intermediates) in the presence of Pd(OAc)₂ as a catalyst and potassium phosphate as a base. Optimization includes:

  • Temperature : 100–120°C to balance reaction rate and side-product formation .
  • Solvent : Toluene/EtOH mixtures (3:1 v/v) enhance solubility and catalyst activity .
  • Catalyst Loading : 1–2 mol% Pd with phosphine ligands (e.g., SPhos) improves coupling efficiency .
    • Validation : Yield improvements (37–67%) are achieved by adjusting boronic acid equivalents and reaction time .

Q. Which spectroscopic methods are most effective for characterizing This compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry and purity. Key peaks include δ ~2.45–2.47 ppm (methyl group) and aromatic protons at δ 6.9–8.9 ppm .
  • IR Spectroscopy : Identify formamide C=O stretches (~1686 cm⁻¹) and pyridyl ring vibrations (~1554 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 307 or 336) validate molecular weight .

Q. What purification techniques are recommended for This compound to achieve high purity?

  • Methodological Answer :

  • Column Chromatography : Silica gel eluted with chloroform or EtOAc/hexane mixtures removes unreacted precursors .
  • Recrystallization : Use ethanol/water (4:1) to isolate crystalline forms, ensuring >98% purity .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns resolve polar byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of This compound?

  • Methodological Answer :

  • Software Tools : Use SHELX for refinement, but cross-validate with PHENIX or Olex2 to address outliers (e.g., disordered solvent molecules) .
  • High-Resolution Data : Collect synchrotron X-ray data (λ = 0.7–1.0 Å) to improve electron density maps .
  • Twinned Crystals : Apply twin law corrections (e.g., BASF parameter in SHELXL) for non-merohedral twinning .

Q. What strategies are employed to analyze the structure-activity relationships (SAR) of This compound derivatives?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the pyridyl 4-position to modulate electronic effects and binding affinity .
  • Biological Assays : Test derivatives against enzyme targets (e.g., kinases) using IC₅₀ measurements and molecular docking (e.g., AutoDock Vina) .
  • Pharmacophore Modeling : Map hydrogen-bond acceptors (formamide carbonyl) and hydrophobic regions (methyl group) to guide design .

Q. How do variations in reaction conditions affect the regioselectivity of This compound synthesis?

  • Methodological Answer :

  • Solvent Polarity : Polar aprotic solvents (DMF) favor N-alkylation over O-alkylation in formamide coupling .
  • Catalyst Choice : Bulky ligands (e.g., XPhos) direct coupling to sterically accessible pyridyl positions, reducing byproducts .
  • Temperature Control : Lower temperatures (60°C) minimize decomposition of sensitive intermediates (e.g., iodopyridines) .

Data Contradiction Analysis

  • Case Study : Conflicting NMR shifts for methyl groups (δ 2.45 vs. 2.47 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or salt forms (HBr vs. free base). Always report solvent and counterion details .
  • Mitigation : Use standardized protocols for sample preparation and reference internal standards (e.g., TMS).

Key Research Tools

TechniqueApplicationReference
Suzuki-Miyaura CouplingRegioselective pyridyl functionalization
SHELXL RefinementHigh-resolution crystallography
DFT CalculationsPredicting electronic properties of derivatives

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